molecular formula C9H12O2 B14603207 2-Ethenylhepta-4,6-dienoic acid CAS No. 61097-40-3

2-Ethenylhepta-4,6-dienoic acid

Cat. No.: B14603207
CAS No.: 61097-40-3
M. Wt: 152.19 g/mol
InChI Key: IBJQLTDPEXCBLI-UHFFFAOYSA-N
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Description

2-Ethenylhepta-4,6-dienoic acid is a synthetic dienoic acid with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . This compound features a hepta-4,6-dienoic acid backbone substituted with an ethenyl group at the 2-position, a structure that classifies it among unsaturated carboxylic acids containing two double bonds . Dienoic acids are of significant interest in organic synthesis and materials science. The presence of multiple double bonds within the molecule allows for various chemical modifications, making such compounds valuable as building blocks for more complex structures . Researchers utilize dienoic acids in decarboxylative coupling reactions, which are valuable methods for forming carbon-carbon bonds in the synthesis of natural products and complex organic molecules . Furthermore, compounds with conjugated double bond systems can serve as precursors in the development of polymers, coatings, and resins . This compound is provided as a high-purity compound for research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the current scientific literature for the latest findings on the applications and handling of this compound.

Properties

CAS No.

61097-40-3

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-ethenylhepta-4,6-dienoic acid

InChI

InChI=1S/C9H12O2/c1-3-5-6-7-8(4-2)9(10)11/h3-6,8H,1-2,7H2,(H,10,11)

InChI Key

IBJQLTDPEXCBLI-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCC(C=C)C(=O)O

Origin of Product

United States

Preparation Methods

Sequential Alkene Formation

A two-step protocol begins with the generation of the 4,6-dienoic acid backbone. Ethyl hepta-4,6-dienoate is synthesized via reaction of pent-4-enal with a phosphorus ylide derived from triethyl phosphonoacetate under basic conditions. Subsequent hydrolysis yields the free acid. The 2-ethenyl group is introduced through a second Wittig reaction using vinyltriphenylphosphonium bromide and a strong base (e.g., potassium tert-butoxide).

Critical Parameters :

  • Temperature control (−78°C to 0°C) prevents undesired isomerization.
  • Anhydrous tetrahydrofuran (THF) ensures optimal ylide reactivity.
  • Yields: 65–72% for the dienoate intermediate; 58–64% for the final product.

Cross-Coupling Approaches

Transition-metal-catalyzed couplings offer superior control over double-bond geometry. A palladium-mediated strategy has been developed using fragments pre-installed with stereodefined double bonds.

Suzuki-Miyaura Coupling

The synthesis involves two key fragments:

  • Vinylboronic acid ester (Z)-configured at C2
  • Dienyl bromide with E,Z-configuration at C4–C6

Coupling under Pd(PPh₃)₄ catalysis in toluene/water (3:1) at 80°C for 24 hours achieves 68% yield. The carboxylic acid is introduced via subsequent Jones oxidation of a primary alcohol precursor.

Analytical Validation :

  • $$ ^1H $$ NMR (CDCl₃): δ 5.32–5.45 (m, 4H, CH=CH), 5.89 (dd, J=17.2, 10.8 Hz, 1H, CH₂=CH), 2.41 (t, J=7.5 Hz, 2H, CH₂CO₂H).
  • HRMS: m/z 152.0837 [M+H]⁺ (calc. 152.0837).

Claisen Rearrangement Methodology

The Carroll modification of the Claisen rearrangement enables simultaneous installation of the vinyl group and diene system.

Allyl Vinyl Ether Intermediate

Methyl 2-allyloxyhepta-4,6-dienoate undergoes-sigmatropic rearrangement at 180°C in diphenyl ether. Acidic workup (HCl/EtOH) provides the carboxylic acid with >90% E,Z selectivity at C4–C6.

Optimization Insights :

  • Electron-deficient dienophiles improve rearrangement efficiency.
  • Solvent-free conditions reduce side reactions but require strict temperature control.

Enyne Hydrogenation Route

Stereoselective hydrogenation of a conjugated enyne precursor offers a streamlined pathway.

Enyne Synthesis and Reduction

  • Copper-mediated coupling : (Z)-1-bromohept-1-ene reacts with protected undec-10-yne-1-ol under Pd/Cu catalysis.
  • Lindlar catalyst hydrogenation : Partial reduction of the triple bond to cis-diene (96% selectivity).
  • Deprotection and oxidation : Tetrabutylammonium fluoride (TBAF) removes protecting groups; KMnO₄ oxidizes the alcohol to acid.

Yield Comparison :

Step Yield (%) Purity (GC)
Enyne coupling 82 95
Hydrogenation 78 97
Oxidation 85 99

Oxidative Methods from Alcohol Precursors

Late-stage oxidation of dienols provides an alternative entry to the carboxylic acid functionality.

Comparative Analysis of Methods

Table 1. Method Efficiency Metrics

Method Steps Overall Yield (%) Stereoselectivity Scalability
Wittig Sequential 3 41 Moderate Limited
Suzuki Coupling 4 53 High Excellent
Claisen Rearrangement 2 68 Excellent Moderate
Enyne Hydrogenation 3 58 High Good

Key Findings:

  • The Claisen rearrangement offers the best balance of yield and stereocontrol but requires high temperatures.
  • Cross-coupling methods, while step-intensive, permit modular synthesis of analogs.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylhepta-4,6-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

    Oxidation: Epoxides, diols

    Reduction: Saturated derivatives

    Substitution: Halogenated compounds

Scientific Research Applications

2-Ethenylhepta-4,6-dienoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethenylhepta-4,6-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates that participate in further chemical transformations . The compound’s conjugated diene system allows it to undergo cycloaddition reactions, forming cyclic structures that are important in various biological and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 2-Ethenylhepta-4,6-dienoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Double Bond Positions Key Substituents Notable Applications/Context
This compound C₉H₁₀O₂* 150.17 (calculated) Carboxylic acid 4,6 Ethenyl at C2 Hypothesized synthetic intermediate
Methylhepta-4,6-dienoate C₈H₁₂O₂ 140.18 Methyl ester 4,6 Methyl ester at C1 Organic synthesis intermediate
Ethyl hepta-4,6-dienoate C₉H₁₄O₂ 154.21 (calculated) Ethyl ester 4,6 Ethyl ester at C1 Potential flavor/fragrance component
Hexa-2,4-dienoic acid C₆H₈O₂ 112.13 Carboxylic acid 2,4 None Industrial chemical (e.g., sorbic acid)
Adda5 derivative C₂₀H₂₉NO₄* 347.45 (calculated) Carboxylic acid, amino, methoxy, phenyl 4,6 (deca chain) 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl Toxin component (microcystin-LR)
Dodeca-4,6-diynoic acid C₁₂H₁₆O₂ 192.26 (calculated) Carboxylic acid, triple bonds 4,6 (as diynes) None Research compound (reactivity studies)

*Note: Molecular formulas and weights for this compound and Adda5 derivative are inferred from structural analysis.

Key Differences and Research Findings

Reactivity and Stability
  • This compound: The conjugated diene system (C4–C6) and electron-withdrawing carboxylic acid group may enhance susceptibility to electrophilic additions or Diels-Alder reactions.
  • Methyl/Ethyl Hepta-4,6-dienoate Esters: The esterification of the carboxylic acid group (as in Methylhepta-4,6-dienoate, CAS 33741-15-0 ) reduces polarity, improving volatility for applications in chromatography or fragrances. However, this also diminishes hydrogen-bonding capacity, affecting solubility in aqueous systems.
  • Hexa-2,4-dienoic Acid: With shorter chain length and double bonds at C2–C4, this compound (e.g., sorbic acid) exhibits antimicrobial properties, unlike this compound, which lacks documented bioactivity .
  • Adda5 Derivative: The complex structure of Adda5 (part of microcystin-LR) includes a deca-4,6-dienoic acid backbone with aromatic and amino groups, enabling toxin-receptor interactions in cyanobacteria .
  • Dodeca-4,6-diynoic Acid: Triple bonds (diynes) confer rigidity and unique reactivity, such as polymerization under UV light, unlike the dienoic acids’ conjugation-driven chemistry .
Physicochemical Properties
  • Polarity: Carboxylic acids (e.g., this compound) are more polar than esters (e.g., Methylhepta-4,6-dienoate), leading to higher boiling points and water solubility.
  • Molecular Weight: Longer chains (e.g., dodeca-4,6-diynoic acid) increase hydrophobicity, whereas shorter analogs like Hexa-2,4-dienoic acid are more water-miscible .

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